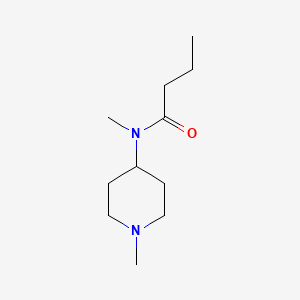
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPPA is a pyrazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its potential use as a scaffold for the design of new materials, such as metal complexes and polymers.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide is its ease of synthesis and availability. This compound can be synthesized using simple and cost-effective methods, which makes it an attractive compound for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the research on N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide. One possible direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. Additionally, the use of this compound as a building block for the synthesis of new materials, such as metal complexes and polymers, can also be explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation, can also be investigated further.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound can be synthesized using various methods, and it has been reported to exhibit anti-inflammatory, analgesic, and antitumor effects. Although there are limitations to the use of this compound in certain experiments, its ease of synthesis and availability make it an attractive compound for research purposes. There are several future directions for the research on this compound, including the development of new synthetic methods, investigation of the structure-activity relationship, and exploration of its potential use as a therapeutic agent for the treatment of various diseases.
合成方法
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide can be synthesized using several methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst, or by the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with acetic anhydride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学研究应用
N-(1,3-diphenyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and metal complexes.
属性
IUPAC Name |
N-(1,3-diphenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(21)18-16-12-20(15-10-6-3-7-11-15)19-17(16)14-8-4-2-5-9-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVASUAMCVJNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)

![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)

![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)